molecular formula C21H29N3O5 B2481408 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049363-11-2

3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2481408
CAS RN: 1049363-11-2
M. Wt: 403.479
InChI Key: WBLDMMRSXWXZLO-UHFFFAOYSA-N
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Description

The compound "3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide" belongs to a class of organic compounds known for their potential in various fields of chemistry and pharmacology. These compounds often exhibit interesting biological activities, making them subjects of synthetic and analytical chemistry research.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multiple steps, including the formation of the core benzamide structure, followed by the introduction of substituents through nucleophilic substitution, amidation, or coupling reactions. For instance, the synthesis of similar compounds has been demonstrated through reactions involving intermediate chlorination and nucleophilic substitution to introduce morpholine and pyrrol rings (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents, which can significantly influence their chemical and physical properties. Techniques such as NMR, MS, and X-ray crystallography are commonly employed to elucidate the structure of these compounds. For example, studies have used X-ray diffraction to determine the crystal and molecular structure of related benzamide compounds, highlighting the role of intramolecular hydrogen bonds and conformational features (Kumara et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not documented in the sources I found .

Safety and Hazards

Information on the safety and hazards of this compound is not available in the sources I found .

Future Directions

Given the limited information available, it’s difficult to speculate on future directions for research or application of this compound .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-23-7-5-6-16(23)17(24-8-10-29-11-9-24)14-22-21(25)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,12-13,17H,8-11,14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLDMMRSXWXZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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